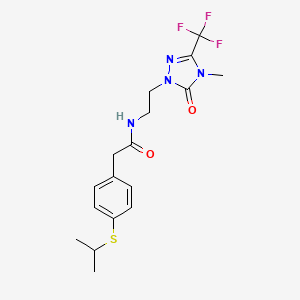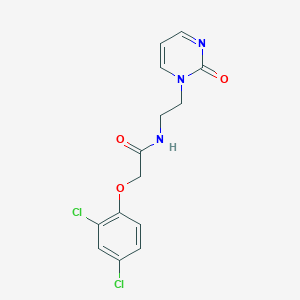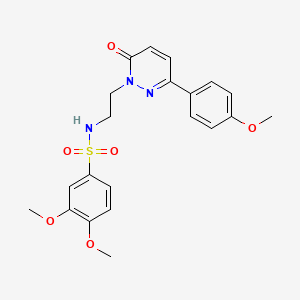
(3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride” is a complex organic compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a methyl group (CH3) attached, and a pyridinyl group (a ring of 5 carbon atoms and 1 nitrogen atom) with a methyl group attached. These are connected by a methanone group (a carbon atom double-bonded to an oxygen atom), and the whole molecule is a hydrochloride, meaning it is paired with a chloride ion .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl and pyridinyl rings would likely be planar (flat), with the atoms arranged in a hexagonal pattern. The methanone group would likely be in a trigonal planar configuration, with the carbon atom at the center .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The phenyl and pyridinyl rings might undergo electrophilic substitution reactions, while the methanone group might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of related compounds like (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone has been achieved, suggesting the potential for synthesizing the requested compound in a similar manner (Chaudhari, 2012).
Crystal and Molecular Structure Analysis
- Compounds with similar molecular structures, like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, have been synthesized and characterized, providing insights into the crystal and molecular structure of such compounds (Lakshminarayana et al., 2009).
Nonlinear Optical Applications
- A derivative, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, has been studied for its nonlinear optical properties, indicating potential applications in opto-electronics for similar compounds (Revathi et al., 2018).
Isomorphous Structures in Analogs
- Research on isomorphous structures of similar compounds, like methyl- and chloro-substituted small heterocyclic analogues, provides insights into the structural characteristics and potential applications of these compounds in various fields (Swamy et al., 2013).
Synthesis for Medical Imaging
- Compounds like [11C]HG-10-102-01, which share a similar structure, have been synthesized for potential use in PET imaging for Parkinson's disease, suggesting a direction for medical imaging applications (Wang et al., 2017).
Antibacterial Activity
- Similar compounds have been evaluated for their antimicrobial activity, indicating a possible application in antibacterial research (Reddy & Reddy, 2016).
Corrosion Inhibition
- Pyrazole derivatives, related in structure, have been studied for their effectiveness as corrosion inhibitors, suggesting potential industrial applications for similar compounds (Yadav et al., 2015).
Anticancer Evaluation
- Derivatives of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone have been synthesized for anticancer evaluation, pointing towards possible applications in cancer research (Gouhar & Raafat, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-methylphenyl)-(2-methylpyridin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-6-7-15-11(2)9-13;/h3-9H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGHFOXCVPHXEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=NC=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)

![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)
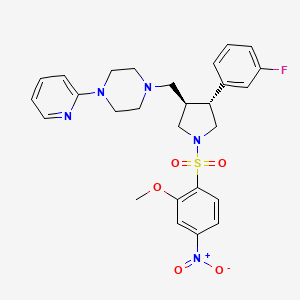
![6-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)

![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)
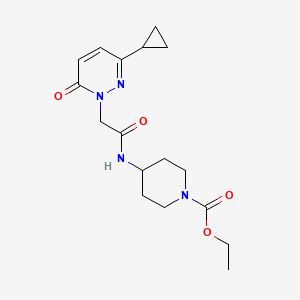

![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)
